molecular formula C20H16N4O3S B307658 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

Cat. No. B307658
M. Wt: 392.4 g/mol
InChI Key: MHEVBUWRBHZQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid, also known as ATB-346, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various inflammatory conditions. It is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to reduce the gastrointestinal (GI) toxicity associated with traditional NSAIDs.

Mechanism of Action

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Unlike traditional NSAIDs, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the GI tract.
Biochemical and Physiological Effects:
4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, and increases the production of anti-inflammatory cytokines. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in lab experiments is its superior safety profile compared to traditional NSAIDs. This allows for higher doses to be used without causing adverse effects. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to be effective in reducing pain and inflammation in various animal models of disease.
One limitation of using 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the cost of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid may be prohibitive for some researchers.

Future Directions

There are several potential future directions for research on 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid. One area of interest is the potential use of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, further research is needed to determine the optimal dosing and administration of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in various disease models. Finally, there is potential for the development of new formulations of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid involves the reaction of 3-mercapto-1-propanol with 2-bromo-4-(2-hydroxyethoxy)benzoic acid to form an intermediate compound. This intermediate is then reacted with 3-amino-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-8(5H)-one to form the final product, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid.

Scientific Research Applications

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been extensively studied in preclinical models of inflammation and pain. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis, colitis, and neuropathic pain. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to have a superior safety profile compared to traditional NSAIDs, with reduced GI toxicity and no adverse effects on renal function.

properties

Product Name

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoic acid

InChI

InChI=1S/C20H16N4O3S/c1-2-11-28-20-22-18-16(23-24-20)14-5-3-4-6-15(14)21-17(27-18)12-7-9-13(10-8-12)19(25)26/h2-10,17,21H,1,11H2,(H,25,26)

InChI Key

MHEVBUWRBHZQBI-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

Origin of Product

United States

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